Rimeporide
Overview
Description
Rimeporide is a first-in-class sodium/proton exchanger Type 1 inhibitor (NHE-1 inhibitor) that has been repositioned by EspeRare for patients with Duchenne Muscular Dystrophy (DMD) .
Synthesis Analysis
Historically, NHE-1 inhibitors were developed for cardiac therapeutic interventions . There is considerable overlap in the pathophysiological mechanisms in Congestive Heart Failure (CHF) and in cardiomyopathy in DMD, therefore NHE-1 inhibition could be a promising pharmacological approach to the cardiac dysfunctions observed in DMD .Molecular Structure Analysis
The molecular formula of Rimeporide is C11H15N3O5S2 and its molecular weight is 333.38 .Chemical Reactions Analysis
Rimeporide has been shown to have anti-fibrotic and anti-inflammatory properties . It has been studied in various animal models including dystrophin-deficient (mdx) mice .It is well absorbed orally and reaches pharmacological concentrations from the lowest dose .
Scientific Research Applications
Cardioprotective Effects in Duchenne Muscular Dystrophy (DMD)
Rimeporide has been studied for its potential benefits in Duchenne Muscular Dystrophy (DMD), a condition marked by imbalanced levels of calcium and sodium in muscle cells. A study published in the European Journal of Paediatric Neurology (2017) by Thomé et al. highlighted the drug's ability to inhibit sodium and calcium movement from muscle cells. This inhibition has shown effectiveness in preventing inflammation and fibrosis in animal models. The study also notes rimeporide's cardioprotective effects, which could be significant for DMD patients, as heart failure is a major cause of mortality in this group (Thomé et al., 2017).
Cardiac Function Preservation in GRMD Dogs
Another study, published in the International Journal of Cardiology (2020) by Ghaleh et al., explored rimeporide's cardioprotective effect in a canine model of DMD, known as Golden Retriever Muscular Dystrophy (GRMD) dogs. The study showed that chronic administration of rimeporide helped preserve left ventricular function in these dogs, compared to placebo-treated GRMD dogs. This suggests that rimeporide may have protective effects against the decline of cardiac function in DMD patients (Ghaleh et al., 2020).
Future Directions
properties
IUPAC Name |
N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S2/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13/h4-5H,1-3H3,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROMEQPXDKRRIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870177 | |
Record name | Rimeporide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rimeporide | |
CAS RN |
187870-78-6 | |
Record name | N-(Aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187870-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rimeporide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187870786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rimeporide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rimeporide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIMEPORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6B4V5743 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.